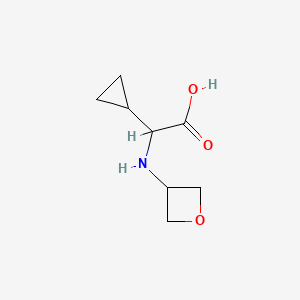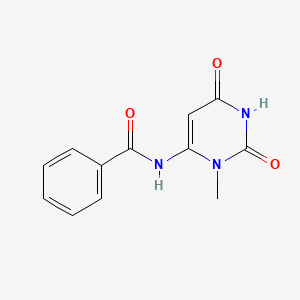
1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one is a complex organic compound with a unique structure that includes a benzyloxy group, a cyclopentyl group, and a purinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purinone derivative with a benzyloxy group, followed by the introduction of a cyclopentyl group through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The purinone core can be reduced to form dihydropurinone derivatives.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) and organic solvents such as tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include various benzoic acid derivatives, dihydropurinone derivatives, and substituted cyclopentyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the purinone core can interact with nucleic acids or proteins. These interactions can lead to the modulation of biological processes, such as inhibition of enzyme activity or alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzyloxy)-5-phenyltetrazole: This compound has a similar benzyloxy group but a different core structure, leading to distinct biological activities.
9-Cyclopentyl-1,9-dihydro-6h-purin-6-one: Lacks the benzyloxy group, which affects its chemical reactivity and biological properties.
Uniqueness
1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one is unique due to its combination of a benzyloxy group, a cyclopentyl group, and a purinone core. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
40281-69-4 |
|---|---|
Molekularformel |
C17H18N4O2 |
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
9-cyclopentyl-1-phenylmethoxypurin-6-one |
InChI |
InChI=1S/C17H18N4O2/c22-17-15-16(20(11-18-15)14-8-4-5-9-14)19-12-21(17)23-10-13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2 |
InChI-Schlüssel |
GVAHCQXYEDJVFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=NC3=C2N=CN(C3=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


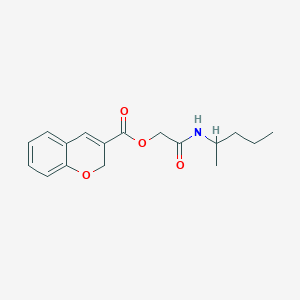
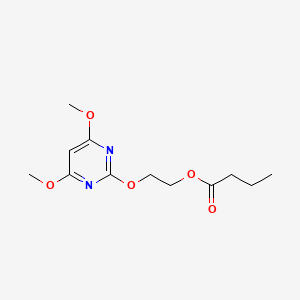
![5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B12941232.png)
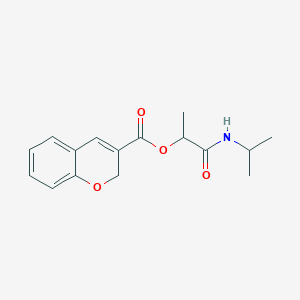
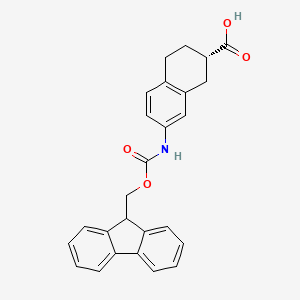
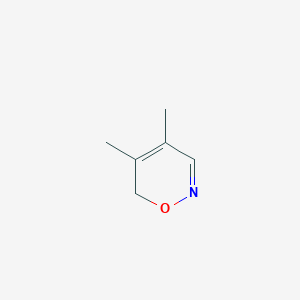
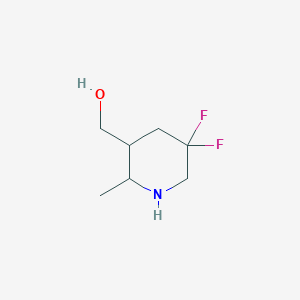
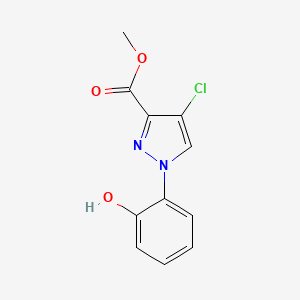
![6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione](/img/structure/B12941258.png)

